molecular formula C6H6IN B1337970 4-Iodo-2-methylpyridine CAS No. 22282-65-1

4-Iodo-2-methylpyridine

Cat. No.: B1337970
CAS No.: 22282-65-1
M. Wt: 219.02 g/mol
InChI Key: RZRJLVROVUWDKL-UHFFFAOYSA-N
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Description

4-Iodo-2-methylpyridine is an organic compound with the molecular formula C6H6IN. It is a derivative of pyridine, where an iodine atom is substituted at the fourth position and a methyl group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylpyridine can be synthesized through several methods. One common method involves the iodination of 2-methylpyridine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylpyridine depends on the specific reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

4-Iodo-2-methylpyridine is an organic compound with the molecular formula C6H6IN, characterized by an iodine atom at the fourth position and a methyl group at the second position of the pyridine ring. This compound is recognized for its significant role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for various chemical reactions, enhancing its biological activity and utility in medicinal chemistry.

Structure and Molecular Characteristics

  • Molecular Formula : C6H6IN
  • Molecular Weight : 202.02 g/mol
  • Log P (Partition Coefficient) : Approximately 1.89, indicating moderate lipophilicity, which is crucial for biological activity.

Reactivity

This compound participates in several types of chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by various nucleophiles, facilitating the formation of diverse pyridine derivatives.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form pyridine N-oxides or other oxidized derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeExample ReagentsTypical Products
SubstitutionBoronic acids (Suzuki reaction)Substituted pyridine derivatives
OxidationHydrogen peroxidePyridine N-oxides
Cross-CouplingPalladium catalystsPolycyclic compounds

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. It has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which plays a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Pharmacological Applications

Research indicates that this compound serves as a key intermediate in synthesizing compounds that target metabotropic glutamate receptors. These receptors are implicated in various neurological disorders, including:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Schizophrenia
  • Anxiety Disorders

Case Studies and Research Findings

  • Antitumor Activity : A study synthesized new polycyclic compounds from this compound derivatives and evaluated their antitumor properties. Some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Bactericidal and Fungicidal Activity : Novel compounds derived from this compound were tested for their bactericidal and fungicidal activities. Results indicated that certain derivatives showed promising antimicrobial properties, warranting further investigation into their use as antimicrobial agents .
  • Neuroprotective Effects : Compounds synthesized from this compound have been evaluated for neuroprotective effects against glutamate-induced toxicity in neuronal cultures, highlighting its potential role in treating neurodegenerative diseases .

Table 2: Biological Activities of this compound Derivatives

Activity TypeTarget Disease/ConditionObserved Effect
AntitumorVarious cancer typesSignificant cytotoxicity
AntimicrobialBacterial and fungal infectionsPromising bactericidal/fungicidal effects
NeuroprotectiveNeurodegenerative diseasesProtective against glutamate toxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-2-methylpyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis often involves halogenation or iodination of 2-methylpyridine derivatives. For example, direct iodination using iodine monochloride (ICl) in a polar solvent like dichloromethane under controlled temperatures (0–5°C) can yield the target compound. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) is recommended to isolate the product .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-iodination. Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to ICl) to minimize byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent decomposition .
  • Emergency Measures : In case of exposure, consult a physician immediately and provide the safety data sheet (SDS) for reference .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • 1H NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range, with splitting patterns reflecting substituent positions. The methyl group at the 2-position typically appears as a singlet near δ 2.5 ppm .
  • Mass Spectrometry (MS) : Expect a molecular ion peak ([M]+) at m/z 219 (C6H6IN). Confirm isotopic patterns consistent with iodine (e.g., [M+2] peak at ~30% intensity relative to [M]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Approach : Perform systematic solubility tests in aprotic (e.g., DMSO, THF) and protic (e.g., methanol, water) solvents at controlled temperatures (20–25°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. Discrepancies often arise from impurities; ensure purity >95% via HPLC before testing .
  • Data Interpretation : Cross-reference results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .

Q. What strategies mitigate iodine loss during cross-coupling reactions involving this compound?

  • Optimization Techniques :

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh3)4) with chelating ligands (XPhos) to stabilize the transition state and reduce β-hydride elimination .
  • Solvent Systems : Employ degassed toluene or dioxane to minimize oxidative side reactions. Additives like potassium carbonate can sequester liberated iodide ions .
    • Monitoring : Track iodine content post-reaction via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does the electronic environment of this compound influence its reactivity in medicinal chemistry applications?

  • Computational Insights : Density functional theory (DFT) calculations reveal that the electron-withdrawing iodine atom at the 4-position increases electrophilicity at the 3- and 5-positions, facilitating nucleophilic aromatic substitution (SNAr). The methyl group at the 2-position sterically hinders para-substitution .
  • Experimental Validation : Synthesize derivatives (e.g., 4-cyano-2-methylpyridine) and compare reaction rates using kinetic studies .

Properties

IUPAC Name

4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRJLVROVUWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507042
Record name 4-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-65-1
Record name 4-Iodo-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methylpyridine
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Synthesis routes and methods

Procedure details

2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine (600 mg, 2.33 mmol), dry sodium iodide (5 g) and freshly distilled acetyl chloride (0.7 mL, 9.78 mmol) in 6 mL of anhydrous acetonitrile were refluxed under nitrogen for 33 hours. Aqueous 10% K2CO3/5% NaHSO3 was added and the mixture extracted three times with chloroform. After drying (Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1) yielded 110 mg (22%) of 4-Iodo-2-methylpyridine as a white solid and 290 mg (45%) of (4-iodo-2-pyridyl)methylacetate as a white solid.
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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